molecular formula C11H11NO3 B11998256 3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione CAS No. 6622-35-1

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione

Cat. No.: B11998256
CAS No.: 6622-35-1
M. Wt: 205.21 g/mol
InChI Key: ZKTHIBXNLHSVCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione typically involves the reaction of phenylglycine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the oxazolidine ring . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,4-dione derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

6622-35-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3,5-dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C11H11NO3/c1-11(8-6-4-3-5-7-8)9(13)12(2)10(14)15-11/h3-7H,1-2H3

InChI Key

ZKTHIBXNLHSVCK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)O1)C)C2=CC=CC=C2

Origin of Product

United States

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